molecular formula C36H28N4O3S B11097691 18-methyl-15,21-diphenyl-23-sulfanylidene-3,10,26-trioxa-22,24-diazahexacyclo[12.12.0.02,11.04,9.016,25.020,25]hexacosa-1(14),2(11),4(9),5,7,12-hexaene-6,7-dicarbonitrile

18-methyl-15,21-diphenyl-23-sulfanylidene-3,10,26-trioxa-22,24-diazahexacyclo[12.12.0.02,11.04,9.016,25.020,25]hexacosa-1(14),2(11),4(9),5,7,12-hexaene-6,7-dicarbonitrile

Cat. No.: B11097691
M. Wt: 596.7 g/mol
InChI Key: YLLRRLZCSIKPDW-UHFFFAOYSA-N
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Description

The compound “18-methyl-15,21-diphenyl-23-sulfanylidene-3,10,26-trioxa-22,24-diazahexacyclo[1212002,1104,9016,25020,25]hexacosa-1(14),2(11),4(9),5,7,12-hexaene-6,7-dicarbonitrile” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. The reaction conditions would likely require precise control of temperature, pressure, and pH, as well as the use of specific catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would necessitate large-scale synthesis techniques, possibly involving continuous flow reactors and automated systems to ensure consistency and efficiency. The scalability of the synthesis process would be a critical factor in its commercial viability.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Conditions would vary depending on the specific reaction but might include controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have numerous applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple rings and functional groups. Examples could be:

Uniqueness

The uniqueness of this compound would lie in its specific structure and the resulting chemical properties

Properties

Molecular Formula

C36H28N4O3S

Molecular Weight

596.7 g/mol

IUPAC Name

18-methyl-15,21-diphenyl-23-sulfanylidene-3,10,26-trioxa-22,24-diazahexacyclo[12.12.0.02,11.04,9.016,25.020,25]hexacosa-1(14),2(11),4(9),5,7,12-hexaene-6,7-dicarbonitrile

InChI

InChI=1S/C36H28N4O3S/c1-20-14-26-31(21-8-4-2-5-9-21)25-12-13-28-34(42-30-17-24(19-38)23(18-37)16-29(30)41-28)33(25)43-36(26)27(15-20)32(39-35(44)40-36)22-10-6-3-7-11-22/h2-13,16-17,20,26-27,31-32H,14-15H2,1H3,(H2,39,40,44)

InChI Key

YLLRRLZCSIKPDW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C3=C(C4=C(C=C3)OC5=C(O4)C=C(C(=C5)C#N)C#N)OC26C(C1)C(NC(=S)N6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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